molecular formula C15H16O7 B068122 4-Methylumbelliferyl beta-D-ribofuranoside CAS No. 195385-93-4

4-Methylumbelliferyl beta-D-ribofuranoside

Cat. No. B068122
M. Wt: 308.28 g/mol
InChI Key: FAGLTVBWEMHJRP-NMFUWQPSSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl derivatives involves several chemical reactions, including condensation and glycosylation processes. For example, 4-Methylumbelliferyl (1→3)-β-D-pentaglucoside was synthesized through a series of steps starting with peracetylation, followed by reaction with 4-methylumbelliferone and deacetylation, to yield the target compound with an overall yield of 35% (Huang, 2009). Such processes highlight the compound's synthesis versatility and its derivatives for various biochemical applications.

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl beta-D-ribofuranoside and its derivatives plays a crucial role in their biochemical functionality, especially in binding and interaction with enzymes. For instance, the binding parameters of 4-Methylumbelliferyl-beta-D-ribopyranoside to beta-D-xylosidase from Bacillus pumilus were determined, showcasing a single binding site per polypeptide chain and the homogeneity of the binding sites (Claeyssens & de Bruyne, 1978). This information is crucial for understanding the molecular interactions and the functional implications of the compound's structure.

Chemical Reactions and Properties

4-Methylumbelliferyl beta-D-ribofuranoside undergoes various chemical reactions, contributing to its diverse properties and applications in biochemical studies. For example, its ability to bind to specific enzymes and act as a substrate for enzymatic reactions is significant. Studies have shown that it can serve as a fluorogenic substrate for assays, highlighting its utility in biochemical research for studying enzyme kinetics and mechanism (Claeyssens & de Bruyne, 1978).

Physical Properties Analysis

The physical properties of 4-Methylumbelliferyl beta-D-ribofuranoside, such as solubility, fluorescence, and stability, are integral to its application in biochemical assays. Its fluorescent property, in particular, makes it a valuable tool for detecting enzyme activity, as demonstrated in various studies. The stability of its derivatives, such as the (1→3)-β-D-pentaglucoside, underlines the compound's reliability for extended biochemical experimentation (Huang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with enzymes and participation in oligosaccharide synthesis, distinguish 4-Methylumbelliferyl beta-D-ribofuranoside in biochemical research. Its role in synthesizing novel oligosaccharides and its interaction with enzymes like beta-D-xylosidase showcase its broad utility in studying biochemical pathways and enzyme mechanisms (Izumi et al., 1994).

Scientific Research Applications

  • Microbiology

    • Application : 4-Methylumbelliferyl beta-D-ribofuranoside is a fluorogenic substrate that is used for the detection of microorganisms .
    • Method : The compound is hydrolyzed in a liquid medium in microtiter trays, yielding blue fluorescence upon hydrolysis . This fluorescence can be measured using fluorimetry .
    • Results : Beta-Ribosidase activity was widespread with 75% of strains, including 85.6% of Enterobacteriaceae, showing activity with at least one substrate .
  • Medical Diagnostics

    • Application : This compound is used in the diagnosis of diseases .
  • Biochemistry

    • Application : 4-Methylumbelliferyl beta-D-ribofuranoside is used as a substrate for glucuronidase .
  • Differentiation of Gram-negative bacteria

    • Application : This compound is used for the differentiation of Gram-negative bacteria .
    • Method : Two novel chromogenic substrates, 3’,4’-dihydroxyflavone-4’-beta-D-ribofuranoside (DHF-riboside) and 5-bromo-4-chloro-3-indolyl-beta-D-ribofuranoside (X-riboside) were evaluated along with a known fluorogenic substrate, 4-methylumbelliferyl-beta-D-ribofuranoside (4MU-riboside) . Hydrolysis of DHF-riboside or X-riboside resulted in the formation of clearly distinguishable black or blue-green colonies, respectively .
    • Results : Genera that demonstrated beta-ribosidase activity included Aeromonas, Citrobacter, Enterobacter, Escherichia, Hafnia, Klebsiella, Morganella, Providencia, Pseudomonas, Salmonella and Shigella . In contrast, strains of Proteus spp., Acinetobacter spp., Yersinia enterocolitica, Vibrio cholerae and Vibrio parahaemolyticus generally failed to demonstrate beta-ribosidase activity .
  • Synthesis of Novel Substrates

    • Application : 4-Methylumbelliferyl beta-D-ribofuranoside is used in the synthesis of novel substrates for the detection of beta-ribosidase .
  • Synthesis of Fluorogenic Substrates
    • Application : This compound is used in the synthesis of fluorogenic substrates for the detection of microorganisms .
    • Method : The method involves the glycosylation of 4-methylumbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with triethylamine, pyridine, or 4-dimethylaminopyridine under mild conditions, followed by deprotection .
    • Results : The glycosylation reaction proceeds more easily, is uncommonly α- or β-stereoselective, and affords the corresponding products in moderate to excellent yields (51%–94%) under appropriate conditions .

Safety And Hazards

Users should avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

properties

IUPAC Name

7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGLTVBWEMHJRP-NMFUWQPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941308
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl beta-D-ribofuranoside

CAS RN

195385-93-4
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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